N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a brominated aromatic ring and a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Acylation: The brominated product is then subjected to acylation with 2-chloroacetyl chloride to introduce the acetamide group.
Pyrrolidine Addition: Finally, pyrrolidine is added to the acylated intermediate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The brominated aromatic ring and pyrrolidine moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-bromo-4,5-dimethylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific combination of a brominated aromatic ring and a pyrrolidine moiety. This structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-7-12(15)13(8-11(10)2)16-14(18)9-17-5-3-4-6-17/h7-8H,3-6,9H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZHOFQCHJBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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